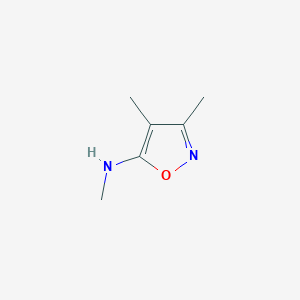
N,3,4-trimethyl-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,4-trimethyl-1,2-oxazol-5-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4-trimethyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the condensation of amino alcohols with carboxylic acids or carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted cycloaddition reactions has also been explored for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,3,4-trimethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted oxazoles, amine derivatives, and other functionalized heterocycles .
Aplicaciones Científicas De Investigación
N,3,4-trimethyl-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,3,4-trimethyl-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 3-methyl-1,2-oxazol-5-amine
- 4-methyl-1,2-oxazol-5-amine
- 5-methyl-1,2-oxazol-5-amine .
Uniqueness
N,3,4-trimethyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other oxazole derivatives .
Propiedades
Número CAS |
69511-41-7 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
N,3,4-trimethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8-9-6(4)7-3/h7H,1-3H3 |
Clave InChI |
FXJUPEYOOAXFPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


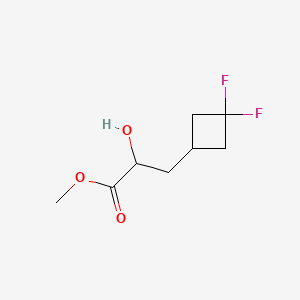
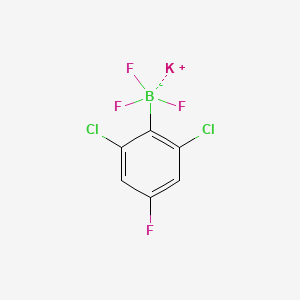
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
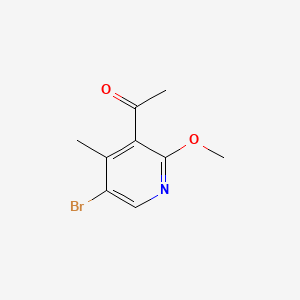
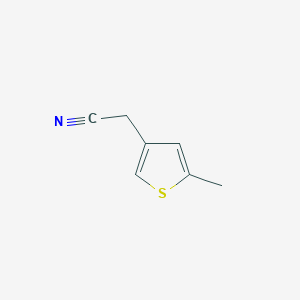
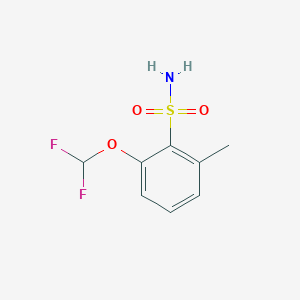
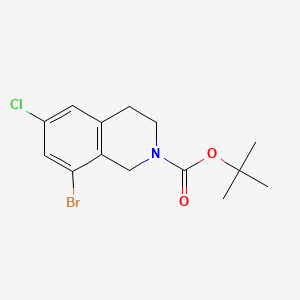
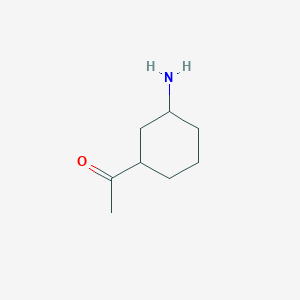
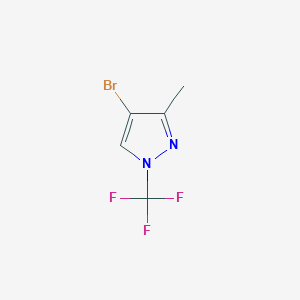


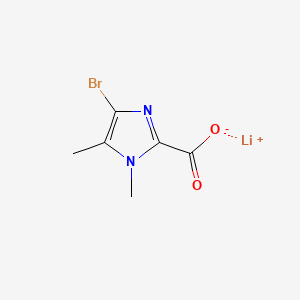

![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)
